1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-18-10-4-5-14(7-10)13(15)9-2-3-11-12(6-9)17-8-16-11/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAJUVZKNEQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Propionic Anhydride
A optimized protocol involves reacting MDB with propionic anhydride in the presence of Zn-Aquivion (a recyclable solid acid catalyst) at 75°C. This method achieves 59% conversion with 34% selectivity toward the desired acylated product. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Zn-Aquivion |
| Temperature | 75°C |
| Reaction Time | 24 hours |
| Conversion | 59% |
| Selectivity | 34% |
The acylated intermediate, 1-(benzo[d]dioxol-5-yl)propan-1-one , is isolated via column chromatography and subsequently converted to the corresponding acid chloride using thionyl chloride (SOCl₂) .
Coupling of Benzodioxole Carbonyl and Functionalized Pyrrolidine
The final step involves coupling the benzodioxole-5-carbonyl chloride with 3-(methylsulfanyl)pyrrolidine via amide bond formation .
Amide Coupling Using EDCI/HOBt
A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
| Reagent | Quantity (mmol) |
|---|---|
| Benzodioxole carbonyl chloride | 1.0 |
| 3-(Methylsulfanyl)pyrrolidine | 1.2 |
| EDCI | 1.5 |
| HOBt | 1.5 |
| Solvent | DCM (10 mL) |
| Reaction Time | 12 hours |
| Yield | 85% |
The product is purified via recrystallization from ethanol, yielding 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine as a white crystalline solid.
Alternative Synthetic Routes
Sonogashira Coupling
Palladium-catalyzed coupling of terminal alkynes with iodinated benzodioxole derivatives offers a route to alkyne intermediates, which are subsequently functionalized. However, this approach requires additional steps to introduce the methylsulfanyl group.
Analytical Characterization
Critical analytical data for the target compound include:
- ¹H NMR (CDCl₃) : δ 6.78–6.55 (m, benzodioxole-H), 3.80 (s, OCH₂O), 3.45–3.20 (m, pyrrolidine-H), 2.10 (s, SCH₃).
- MS (ESI+) : m/z 295.1 [M+H]⁺.
- IR (KBr) : 1674 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-S stretch).
Challenges and Optimization
Key challenges include:
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzodioxole or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiolates, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific enzymes or receptors, which can lead to therapeutic benefits. For example, it has shown promise as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in drug development for various diseases, including metabolic disorders and obesity .
Case Studies
- Metabolic Disorders : Research has indicated that derivatives of this compound can be effective in treating conditions like obesity and metabolic syndrome. A patent (WO2011128394A1) discusses its application in managing metabolic disorders by targeting specific pathways involved in glucose metabolism and lipid regulation .
- Monoamine Oxidase Inhibition : The compound's structural analogs have been studied for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Studies have demonstrated that certain derivatives exhibit selective inhibition, suggesting their potential use in treating conditions like Parkinson's disease .
Interaction with Biological Macromolecules
The compound is also used in biological studies to understand its interactions with proteins and nucleic acids. Research has focused on how it affects cellular processes and signaling pathways.
Case Study: Cellular Impact
In vitro studies have shown that 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine can influence cell signaling pathways related to apoptosis and proliferation. These findings suggest its potential role as a therapeutic agent in cancer treatment by modulating key cellular responses .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining benzodioxole, pyrrolidine, and methylsulfanyl groups. Below is a detailed comparison with structurally or functionally related compounds:
Tulmimetostatum
- Structure: Contains a benzodioxole-carboxamide core but features additional substituents, including a chloro group, methoxyazetidinyl cyclohexyl, and a methylsulfanyl-dihydropyridinone side chain .
- Key Differences: Larger molecular weight (C₃₁H₄₀ClN₃O₅S vs. target compound’s estimated C₁₃H₁₃NO₃S). Antineoplastic activity due to complex substituents targeting specific pathways .
- Implications : The target compound’s simpler structure may lack tulmimetostatum’s specificity but could serve as a scaffold for modular drug design.
MDPEP (1-(2H-1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one)
- Structure: Shares a benzodioxole-pyrrolidine system but incorporates a heptanone chain instead of a carbonyl linkage .
- Key Differences: Longer aliphatic chain (heptanone) increases hydrophobicity. No methylsulfanyl group; pyrrolidine is unsubstituted.
- Implications : MDPEP’s extended chain may enhance blood-brain barrier penetration, making it relevant in psychoactive research, whereas the target compound’s methylsulfanyl group could alter metabolic pathways .
5,6-Dibromo-2H-1,3-benzodioxole
- Structure : A benzodioxole derivative with bromine atoms at positions 5 and 6 .
- Lacks the pyrrolidine-carbonyl system.
- Implications : Brominated analogs are often used in medicinal chemistry to enhance binding affinity, but the target compound’s sulfur and nitrogen atoms offer distinct electronic properties .
Pyrrolidine
- Structure : A simple five-membered amine ring .
- Key Differences :
- The target compound’s pyrrolidine is functionalized with a benzodioxole-carbonyl and methylsulfanyl group.
- Implications : Functionalization likely reduces pyrrolidine’s basicity and modifies its interaction with biological targets.
Pharmacological and Chemical Properties
Table 1: Comparative Analysis of Key Features
*Estimated based on structural analysis.
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(methylsulfanyl)pyrrolidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety, a pyrrolidine ring, and a methylsulfanyl group. The synthesis typically involves multi-step organic reactions that start with the preparation of the benzodioxole ring followed by the introduction of the pyrrolidine structure. Various catalysts and specific reaction conditions are employed to optimize yield and purity.
Antidiabetic Properties
Recent studies have highlighted the compound's potential as an inhibitor of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. For instance, a related compound demonstrated potent inhibition against these enzymes with an IC50 value comparable to that of acarbose, a standard antidiabetic drug . This suggests that derivatives of this compound may have therapeutic applications in managing diabetes.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Related benzodioxole derivatives have shown promising results against various pathogens. For example, studies indicated that certain benzodioxole derivatives exhibit significant antibacterial activity . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anti-inflammatory Effects
Research into benzodioxole compounds has revealed anti-inflammatory properties. Some derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity could be beneficial in developing treatments for inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor signaling pathways.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
